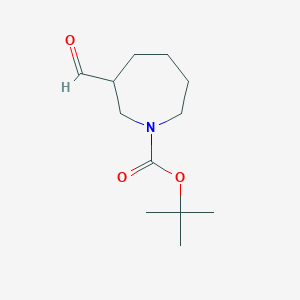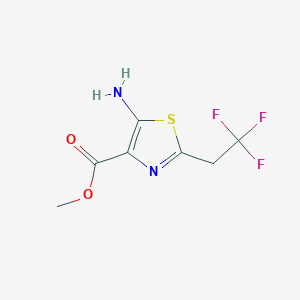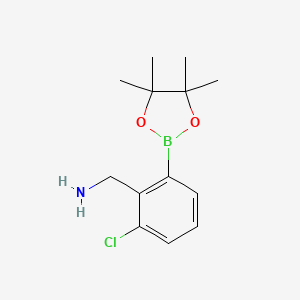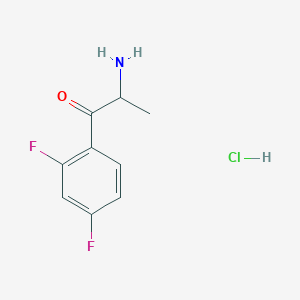methanamine CAS No. 866009-92-9](/img/structure/B2559405.png)
N-[3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-yliden](4-pyridinyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-3-(tert-butyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine” is a chemical with the molecular formula C19H20ClN3S .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H20ClN3S . It contains 19 carbon atoms, 20 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom .Aplicaciones Científicas De Investigación
Optoelectronic Materials Development
Quinazolines and pyrimidines, closely related to thiazoles, have been extensively researched for their application in optoelectronic materials. The synthesis and application of derivatives of these compounds have led to advancements in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives are important for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, pyrimidine push-pull systems are of considerable importance as potential photosensitizers for dye-sensitized solar cells (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
Biological and Medicinal Applications
Research on thiazoles and related heterocyclic compounds has also highlighted their significance in biological and medicinal contexts. Thiazoles and their phosphorylated derivatives, for instance, have shown a wide range of biological activities, including insecticidal, antiblastic, sugar-lowering, anti-exudative, antihypertensive, and neuroprotective properties. These activities underscore the potential of thiazole derivatives in drug development and therapeutic applications (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, & V. Brovarets, 2018).
Optical Sensing and Environmental Monitoring
Pyrimidine-based compounds, akin to thiazoles, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These derivatives serve as optical sensors, with applications that span biological and environmental monitoring. The development of optical sensors using pyrimidine derivatives represents a significant stride in detecting and monitoring environmental pollutants and biological markers (Gitanjali Jindal & N. Kaur, 2021).
Propiedades
IUPAC Name |
3-tert-butyl-4-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3S/c1-19(2,3)23-17(15-4-6-16(20)7-5-15)13-24-18(23)22-12-14-8-10-21-11-9-14/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWGRPCTSTUWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CSC1=NCC2=CC=NC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2559323.png)





![3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559331.png)

![N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559335.png)
![(2-(3-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2559336.png)

![5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2559342.png)
![5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2559343.png)
![N-[(5-bromopyrazin-2-yl)methyl]-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2559345.png)